Sodium 4-(1-ethyldecyl)benzenesulfonate

概要

説明

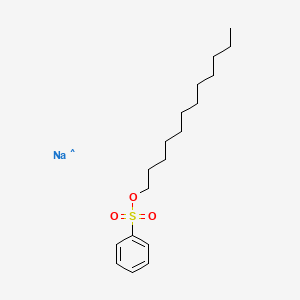

Chemical Identity: Sodium 4-(1-ethyldecyl)benzenesulfonate, commonly known as Sodium Dodecylbenzene Sulfonate (SDBS), is an anionic surfactant with the molecular formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . Its structure consists of a benzene ring sulfonated at the 4-position, attached to a branched dodecyl (C12) alkyl chain (1-ethyldecyl group) (Figure 1).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl benzenesulfonate involves three main steps: alkylation, sulfonation, and neutralization .

Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene.

Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide (SO3) to produce dodecyl benzene sulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield sodium dodecyl benzenesulfonate.

Industrial Production Methods: In industrial settings, the production process involves the use of a continuous reactor system where benzene and dodecyl olefin are fed into an alkylation reactor. The resulting dodecyl benzene is then transferred to a sulfonation reactor where it reacts with sulfur trioxide. The sulfonated product is subsequently neutralized with sodium hydroxide in a neutralization reactor, and the final product is dried to obtain a free-flowing powder .

化学反応の分析

Types of Reactions: Sodium 4-(1-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding hydrocarbons.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Various substituted benzenesulfonates.

科学的研究の応用

Chemical Applications

Surfactant in Synthesis:

Sodium 4-(1-ethyldecyl)benzenesulfonate is primarily utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize dispersions makes it crucial in the production of various nanomaterials, enhancing their stability and functionality.

Reactions:

The compound undergoes several chemical reactions, including:

- Oxidation: Can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

- Reduction: Reduced to hydrocarbons with reducing agents such as lithium aluminum hydride or hydrogen gas.

- Substitution: Engages in substitution reactions where the sulfonate group can be replaced by other functional groups.

Biological Applications

Cell Membrane Preparation:

In biological research, this compound is employed in the preparation of cell membranes. Its surfactant properties facilitate the extraction and stabilization of membrane proteins, which are critical for studying cellular functions.

Protein Extraction:

The compound is also used in protein extraction processes, aiding in the solubilization of proteins from cellular structures. This application is vital for biochemical studies and protein characterization.

Medical Applications

Drug Delivery Systems:

this compound plays a significant role in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations.

Emulsifying Agent:

In medicine, it serves as an emulsifying agent, stabilizing emulsions in various topical and injectable formulations. This ensures that active ingredients are evenly distributed and remain effective over time.

Industrial Applications

Detergents and Emulsifiers:

The compound is widely used in the formulation of detergents and emulsifiers. Its surfactant properties allow for effective cleaning and emulsification processes, making it a staple ingredient in household and industrial cleaning products .

Pesticide Formulations:

this compound is included in pesticide formulations as a surfactant, improving the spreadability and adherence of active ingredients on plant surfaces. It enhances the efficacy of pesticides by ensuring thorough coverage .

Case Study 1: Nanoparticle Synthesis

In a study on nanoparticle synthesis, this compound was utilized to stabilize gold nanoparticles. The results indicated that the surfactant significantly improved the dispersion stability of nanoparticles, leading to enhanced optical properties suitable for biomedical applications.

Case Study 2: Protein Solubilization

A research project focusing on membrane protein extraction demonstrated that this compound effectively solubilized membrane proteins from E. coli cells. The extracted proteins maintained their functional integrity, facilitating subsequent biochemical assays.

作用機序

The mechanism of action of sodium dodecyl benzenesulfonate involves its ability to reduce surface tension and form micelles. The hydrophobic dodecyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, allowing it to effectively emulsify and disperse oils and other hydrophobic materials . This property is crucial in its role as a surfactant in various applications, including enhanced oil recovery and cleaning products .

類似化合物との比較

Physicochemical Properties :

- Physical state : Solid, soluble in water .

- Surface activity : Exhibits strong detergency, emulsification, foaming, and dispersing properties, with an active content of 30–40% .

- pH : ~8 in aqueous solution .

A detailed comparison of SDBS with structurally or functionally related sulfonates is provided below:

Table 1: Structural and Functional Comparison

Key Research Findings

Catalytic Efficiency :

- SDBS-based Ni@Bpy-sp2c-COF catalysts achieved 94% yield in C–S coupling reactions, outperforming homogeneous systems .

- Sodium benzenesulfonate (lacking an alkyl chain) showed inferior catalytic performance in similar reactions .

Fluorescence Interactions :

- SDBS and sodium laurylsulfonate enhance fluorescein fluorescence at pH 7.3–7.7, while SDS quenches fluorescence . This highlights SDBS's utility in fluorescence-based analytical methods.

Environmental Impact :

- SDBS is biodegradable but poses risks due to its toxicity profile (e.g., R22, R41) .

- Perfluorinated sulfonates (e.g., Sodium perfluoro(octane-1-sulfonate)) exhibit extreme environmental persistence, leading to global regulatory restrictions .

Structural Effects on Performance :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(1-ethyldecyl)benzenesulfonate, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via sulfonation of 4-(1-ethyldecyl)benzene using concentrated sulfuric acid or sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide. Key parameters include controlling sulfonation temperature (50–70°C) to avoid side reactions and ensuring stoichiometric excess of SO₃ for complete conversion . Purification involves recrystallization from ethanol/water mixtures, with purity verified by HPLC (C18 column, methanol/water mobile phase) and elemental analysis .

Q. How can structural characterization be performed to confirm the alkyl chain branching and sulfonate group placement?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify branching at the 1-ethyldecyl chain (e.g., δ 0.8–1.5 ppm for methyl/methylene groups) and the aromatic sulfonate substitution (δ 7.5–8.0 ppm for para-substituted benzene) . FT-IR confirms sulfonate presence (asymmetric S=O stretch at ~1180–1200 cm⁻¹ and symmetric stretch at ~1040 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 348.4758 for [M-Na]⁻) .

Q. What experimental approaches are used to study its surfactant behavior and critical micelle concentration (CMC)?

- Methodological Answer : Conduct surface tension measurements using a tensiometer (e.g., Du Noüy ring method) at varying concentrations. Plot surface tension vs. log[concentration] to determine CMC . Dynamic light scattering (DLS) can characterize micelle size distribution, while fluorescence spectroscopy (using pyrene as a probe) assesses micropolarity changes during micellization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted alkylbenzene) or ionic strength variations. Perform HPLC-MS to verify purity and quantify residual reactants . Standardize buffer conditions (e.g., 0.1 M NaCl) to minimize ionic interference. Cross-validate using multiple techniques (tensiometry, conductivity) .

Q. What methodologies are effective for studying its environmental persistence and photocatalytic degradation?

- Methodological Answer : Simulate degradation using TiO₂ nanoparticles under UV/visible light (e.g., 150 mg catalyst in 500 mL solution, 10 ppm compound). Monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for aromatic sulfonates) and LC-MS to identify intermediates (e.g., hydroxylated derivatives) . Quantify sulfate ions via ion chromatography to track desulfonation .

Q. How can its interactions with biomolecules (e.g., proteins) be evaluated for toxicity studies?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with model proteins (e.g., bovine serum albumin). Circular dichroism (CD) assesses conformational changes in proteins. For cytotoxicity, perform MTT assays on cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

Q. What advanced NMR techniques can elucidate dynamic behavior in aqueous solutions?

- Methodological Answer : Employ DOSY (Diffusion-Ordered Spectroscopy) to study self-association and aggregation. ²D NOESY identifies spatial proximity between alkyl chains and aromatic rings in micellar structures . Variable-temperature NMR (25–60°C) probes thermal stability of micelles .

Q. How can its role as a template in layered double hydroxide (LDH) synthesis be optimized?

- Methodological Answer : Co-precipitate LDHs (e.g., Co-Al LDH) in the presence of the sulfonate (molar ratio 1:2 for metal:sulfonate). Use XRD to confirm interlayer spacing expansion (~1.5 nm for sulfonate-LDHs) and TGA to quantify organic content. Adjust pH to 9–10 during synthesis to stabilize LDH structure .

特性

分子式 |

C18H30NaO3S |

|---|---|

分子量 |

349.5 g/mol |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |

InChIキー |

GVGUFUZHNYFZLC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na] |

melting_point |

>300 °C |

物理的記述 |

WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. |

溶解性 |

Solubility in water, g/100ml at 25 °C: 20 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。